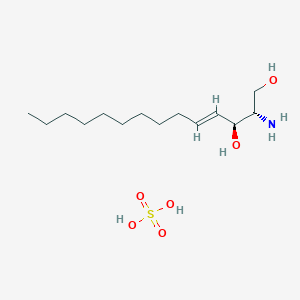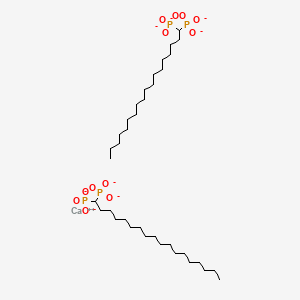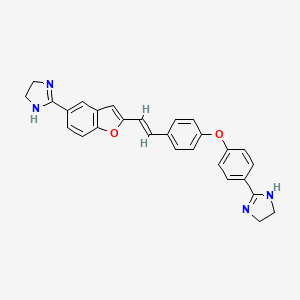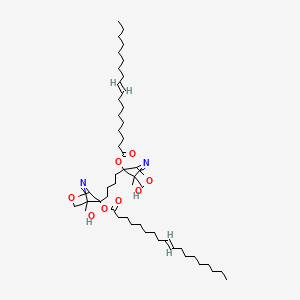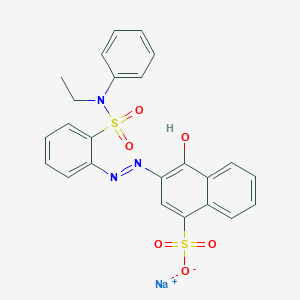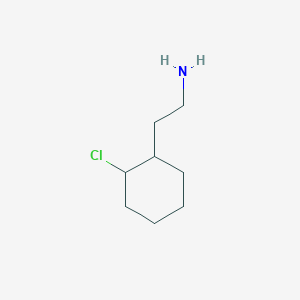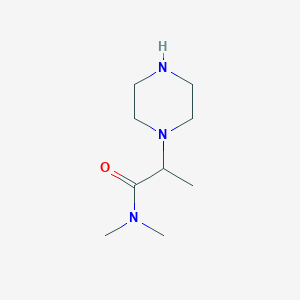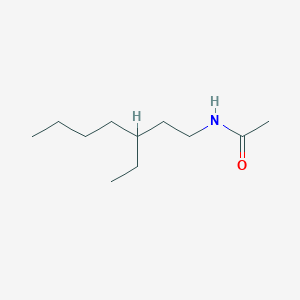
s-Triazine, 2,4-diamino-6-fluoro-
Overview
Description
s-Triazine, 2,4-diamino-6-fluoro-: is a derivative of triazine, a class of heterocyclic aromatic compounds. This specific compound features a triazine ring substituted with two amino groups at positions 2 and 4, and a fluorine atom at position 6. Triazines are known for their stability and versatility, making them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of cyanuric chloride with an appropriate amine source under controlled conditions.
Industrial Production Methods: Large-scale production often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced to form amino groups.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Nitro derivatives from oxidation.
Amino derivatives from reduction.
Substituted triazines from nucleophilic substitution.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules. Biology: Investigated for potential antifungal and antibacterial properties. Medicine: Studied for its potential use in drug design and development. Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the amino groups play a crucial role in binding and activity.
Comparison with Similar Compounds
2,4,6-Triamino-1,3,5-triazine: Lacks the fluorine atom.
2,4-Diamino-6-chloro-s-triazine: Contains a chlorine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in s-Triazine, 2,4-diamino-6-fluoro- imparts unique chemical and physical properties compared to its analogs, such as increased stability and altered reactivity.
Properties
IUPAC Name |
6-fluoro-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4FN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKNHTLXSZVZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)F)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FN5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231679 | |
| Record name | s-Triazine, 2,4-diamino-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-95-0 | |
| Record name | 6-Fluoro-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | s-Triazine, 2,4-diamino-6-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazine, 2,4-diamino-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



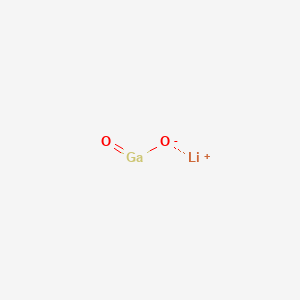

![Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-](/img/structure/B15348471.png)
![1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348475.png)
